REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:17]=[CH:16][C:7]([CH2:8][N:9]([CH2:13][CH2:14][CH3:15])[CH2:10][CH2:11][CH3:12])=[CH:6][CH:5]=1)([O-])=O.O.NN>CO.C1COCC1.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl>[CH2:10]([N:9]([CH2:8][C:7]1[CH:16]=[CH:17][C:4]([NH2:1])=[CH:5][CH:6]=1)[CH2:13][CH2:14][CH3:15])[CH2:11][CH3:12] |f:1.2,5.6.7.8.9.10.11|
|
Name
|
compound
|
Quantity
|
492 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CN(CCC)CCC)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.9 mg
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing
|
Type
|
TEMPERATURE
|
Details
|
under heating for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the whole was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
under heat
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the reaction product was filtrated through Celite
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off
|
Type
|
ADDITION
|
Details
|
After the addition of water, chloroform extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried with anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(CCC)CC1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 437 mg | |
YIELD: CALCULATEDPERCENTYIELD | 101.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |